1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Description
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative featuring a cyano (-CN) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines and pyrazoles, which are prevalent in pharmaceutical and agrochemical research . The electron-withdrawing nature of the cyano and trifluoromethyl groups enhances its reactivity in condensation and cyclization reactions, making it valuable for constructing bioactive molecules .
Properties
Molecular Formula |
C8H7ClF3N3 |
|---|---|
Molecular Weight |
237.61 g/mol |
IUPAC Name |
4-hydrazinyl-3-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13;/h1-3,14H,13H2;1H |
InChI Key |
XNTZOGNFIKENED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of appropriately substituted aryl hydrazines with hydrazine derivatives under controlled conditions. The process often requires careful control of temperature, solvent choice, and purification steps to achieve high yield and purity. The molecular weight of this compound is approximately 233.22 g/mol.
Synthesis Starting from Substituted Anilines via Phenylurea Intermediates
A classical method for preparing phenylhydrazine hydrochlorides, which can be adapted for substituted derivatives such as 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride, involves:
- Dissolving the substituted aniline in dilute hydrochloric acid.
- Adding urea and refluxing to form the corresponding phenylurea intermediate.
- Chlorination of the phenylurea in ethanol with ethanolic chlorine solution at low temperature.
- Treatment with aqueous sodium hydroxide to induce decomposition.
- Extraction and distillation to isolate the substituted phenylhydrazine.
- Finally, conversion to the hydrochloride salt by dropwise addition into hydrochloric acid followed by crystallization.
This method yields hydrazine hydrochloride salts with yields ranging from 60% to 89% and melting points around 196-198 °C for unsubstituted phenylhydrazine hydrochloride.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Formation of phenylurea | Aniline + dilute HCl + urea, reflux 2 h | N-phenylurea, 86.4% yield |
| Chlorination | Phenylurea + ethanolic Cl2, 15 °C | Chlorinated intermediate |
| Base treatment | Aqueous NaOH, ice bath | Phenylhydrazine |
| Extraction & distillation | Toluene extraction, vacuum distillation | Phenylhydrazine isolated |
| Salt formation | Phenylhydrazine + HCl, crystallization | Hydrazine hydrochloride, up to 89.3% yield |
This method can be adapted with substituted anilines bearing cyano and trifluoromethyl groups to obtain the desired hydrazine hydrochloride derivative.
Direct Synthesis from Aryl Hydrazines and (Ethoxymethylene)malononitrile
A more selective and modern approach involves the use of aryl hydrazines reacting with (ethoxymethylene)malononitrile to form pyrazole derivatives, which can be precursors or analogs related to hydrazine derivatives. This method is notable for its regioselectivity and applicability to fluorinated and cyano-substituted aryl hydrazines.
- The aryl hydrazine (including 4-(trifluoromethyl)phenylhydrazine) is dissolved in absolute ethanol or trifluoroethanol.
- (Ethoxymethylene)malononitrile is added slowly at room temperature.
- The mixture is refluxed under nitrogen atmosphere for several hours.
- The product is purified by silica gel column chromatography.
Yields for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles vary from 47% to 84% depending on substituents, with the trifluoromethyl-substituted aryl hydrazine derivative yielding about 67%.
| Entry | Aryl Hydrazine Substituent | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenyl (no substituent) | Trifluoroethanol | 84 | Highest yield |
| 2 | 4-Fluorophenyl | Trifluoroethanol | 47 | Electron-withdrawing group |
| 3 | Pentafluorophenyl | Trifluoroethanol | 63 | Electron-withdrawing group |
| 4 | 4-Trifluoromethylphenyl | Trifluoroethanol | 67 | Relevant to target compound |
| 5 | 2,6-Dichloro-4-trifluoromethylphenyl | Trifluoroethanol | 47 | Electron-withdrawing groups |
| 6 | 4-Methoxyphenyl (electron-donating group) | Trifluoroethanol | 68 | Electron-donating group |
The reaction is sensitive to substituent effects; electron-withdrawing groups tend to lower yields compared to unsubstituted phenyl hydrazine.
Industrial and Patent-Reported Variations
Patent literature describes processes involving:
- Use of substituted pyrazole intermediates.
- Chlorination reactions with reagents such as chlorine gas, iron(II) sulfide, and iodine at elevated temperatures.
- Use of organic solvents like chloroform and ethanol.
- Workup involving aqueous acid/base washes and solvent evaporation under vacuum.
- Crystallization steps to isolate pure substituted phenylhydrazine hydrochlorides.
These methods emphasize control of reaction conditions and purification to achieve high purity and yield of the substituted hydrazine hydrochlorides, including trifluoromethyl and cyano-substituted derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It participates in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The major products depend on the type of reaction and conditions used, ranging from oxides, amines, to substituted derivatives
Scientific Research Applications
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The compound’s unique substituent arrangement distinguishes it from other phenylhydrazine derivatives. Below is a comparative analysis with selected analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron Effects: The cyano group in the target compound increases electrophilicity at the phenyl ring compared to halogen or alkyl substituents (e.g., bromo in 1-(4-Bromo-2-ethylphenyl)hydrazine HCl, CAS 1628810-35-4) , enhancing its reactivity in nucleophilic additions.
- Biological Interactions: Derivatives with electron-withdrawing groups (e.g., -CF₃, -CN) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in aminopeptidase N and VEGFR2 inhibitors .
Biological Activity
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS No. 2061963-95-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, including increased metabolic stability and improved bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C8H7ClF3N3
- Molecular Weight : 237.61 g/mol
- Structure : The compound consists of a hydrazine moiety attached to a phenyl ring with a cyano and trifluoromethyl substituent, which contributes to its unique reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. The presence of the trifluoromethyl group in 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride may enhance its interaction with biological targets involved in cancer pathways.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes or pathways related to tumor growth and proliferation. For instance, studies have shown that similar compounds can inhibit reverse transcriptase activity, which is crucial for viral replication and cancer cell proliferation .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Triazole derivatives, which share structural similarities, have been shown to inhibit key enzymes involved in metabolic processes.
- Example Studies :
- A study demonstrated that trifluoromethyl-substituted compounds can significantly inhibit 5-hydroxytryptamine (5-HT) uptake, indicating a potential role in modulating neurotransmitter systems .
- Other research has indicated that these compounds can interact with cytochrome P450 enzymes, affecting drug metabolism and clearance .
Case Study 1: Anticancer Activity
In preclinical trials, a derivative of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride exhibited synergistic effects when combined with established chemotherapeutics. This combination resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.
Case Study 2: Neurotransmitter Modulation
Research involving similar hydrazine derivatives has shown promising results in modulating serotonin levels in animal models. These findings support the hypothesis that 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride may influence mood disorders through its action on serotonin transporters.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2061963-95-7 |
| Molecular Formula | C8H7ClF3N3 |
| Molecular Weight | 237.61 g/mol |
| Biological Activity | Anticancer, Enzyme Inhibition |
| Study | Findings |
|---|---|
| Anticancer Activity | Synergistic effects with chemotherapy in resistant cell lines |
| Neurotransmitter Modulation | Modulation of serotonin levels in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
